molecular formula C8H14N2 B13902249 3,3-Dimethylpiperidine-4-carbonitrile

3,3-Dimethylpiperidine-4-carbonitrile

Cat. No.: B13902249
M. Wt: 138.21 g/mol
InChI Key: PGQPQVOGINMCJL-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidine-4-carbonitrile (CAS 1387619-79-5) is a chemical compound supplied as a white to off-white powder with a minimum purity of 99% . It serves as a versatile building block and pharmaceutical intermediate in organic synthesis and drug discovery research . The piperidine-4-one skeleton, a core structural motif related to this compound, is of significant research interest for the synthesis of novel molecules with potential antioxidant and anti-inflammatory activities . Furthermore, substituted piperidine-4-carboxylate derivatives are valuable substrates in biocatalysis studies, such as enzymatic desymmetrization reactions catalyzed by oxygenases, highlighting the utility of this chemical scaffold in exploring synthetic methodology and producing chiral precursors . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

3,3-dimethylpiperidine-4-carbonitrile

InChI

InChI=1S/C8H14N2/c1-8(2)6-10-4-3-7(8)5-9/h7,10H,3-4,6H2,1-2H3

InChI Key

PGQPQVOGINMCJL-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1C#N)C

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via β-Lactam Intermediates and Ring Transformation

The most detailed and documented preparation method for this compound is based on a five-step synthetic procedure involving β-lactams as key intermediates. This method has been reported in peer-reviewed literature focused on the synthesis of functionalized piperidine derivatives for biological evaluation.

Key Steps:

  • Step 1: Preparation of 4-(2-bromoalkyl)-β-lactams
    This step involves the Staudinger reaction, where an imine and a ketene react to form the β-lactam ring substituted with a 2-bromoalkyl side chain.

  • Step 2: Reduction of β-lactams to Azetidines
    The β-lactams are reduced to the corresponding azetidines, which are four-membered nitrogen-containing rings, using suitable reducing agents.

  • Step 3: Ring Transformation to Piperidine-4-carbonitrile
    The azetidines undergo ring expansion via reaction with potassium cyanide, which simultaneously introduces the nitrile group at the 4-position of the piperidine ring, yielding this compound.

  • Step 4: Functional Group Modifications (Optional)
    The nitrile group can be further reduced or modified depending on the target derivative, such as conversion to primary amines or other substituents.

This synthetic route is exemplified in the synthesis of cis-1-allyl-5-benzyloxy-3,3-dimethylpiperidine-4-carbonitrile, which is a closely related compound used as a scaffold for quinoline conjugates with antiplasmodium activity (Scheme 2 in the referenced literature).

Table 1: Overview of the Multi-Step Synthesis

Step Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Staudinger reaction Imine + ketene 4-(2-bromoalkyl)-β-lactam
2 Reduction Suitable reducing agent (e.g., LiAlH4) Azetidine
3 Ring transformation Potassium cyanide This compound
4 Functional group modification Various (e.g., nitrile reduction) Functionalized piperidine derivatives

This method is well-characterized by ^1H NMR confirming the cis-configuration of the final product and intermediates, ensuring stereochemical control during synthesis.

Alternative Synthetic Approaches and Considerations

While the above method is the most documented, other general synthetic strategies for piperidine derivatives with carbonitrile groups include:

However, no specific alternative methods for this compound have been reported in the accessible literature with the same level of detail and yield optimization as the β-lactam route.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Multi-step β-lactam route Staudinger reaction, reduction, ring expansion Stereocontrol, well-documented Multi-step, requires hazardous reagents (KCN)
Direct substitution Functionalization of piperidine ring Conceptually simpler Regio- and stereoselectivity issues Not well-documented
Cyclization and interconversion Ring closure from precursors Potential for novel derivatives Limited specific reports for target compound General literature

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, amides, and other substituted piperidine derivatives, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

3,3-Dimethylpiperidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Piperidine-4-carbonitriles

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
3,3-Dimethylpiperidine-4-carbonitrile 3,3-dimethyl, 4-CN 138.22 Antiplasmodial scaffolds
4-Hydroxy-1,3-dimethylpiperidine-4-carbonitrile 1,3-dimethyl, 4-OH, 4-CN 156.27 Not specified (commercial availability)
2-[(1-Methylpiperidin-4-yl)amino]pyridine-3-carbonitrile Pyridine-3-CN, 1-methylpiperidinyl-amino 216.28 Unknown (pharmaceutical intermediate)
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Pyridine-3-CN, chloro, piperazinyl-pyrimidine 374.50 Kinase inhibition (preclinical study)
Key Observations :

The hydroxylated analogue (4-hydroxy-1,3-dimethylpiperidine-4-carbonitrile) exhibits increased polarity, which may enhance solubility but reduce membrane permeability .

Biological Activity :

  • This compound derivatives have shown promise in antiplasmodial screens, with the rigid piperidine core improving target engagement .
  • Pyridine-3-carbonitrile analogues (e.g., ) demonstrate broader kinase inhibition due to the pyridine ring’s π-stacking capability .

Synthetic Accessibility :

  • Piperidine-4-carbonitriles with simple substituents (e.g., methyl or hydroxyl groups) are synthetically tractable, as seen in and .
  • Complex hybrids (e.g., ) require multi-step syntheses, limiting scalability .

Comparison with Pyridine-Based Carbonitriles

Pyridine-carbonitrile derivatives, such as 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (), differ significantly in their electronic profiles. The pyridine ring’s aromaticity and electron-withdrawing nitrile group enhance reactivity in cross-coupling reactions, enabling diverse functionalization . However, piperidine-based analogues (e.g., this compound) offer superior conformational rigidity, which is critical for receptor binding in drug design .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : Piperidine-4-carbonitriles generally exhibit higher logP values than pyridine analogues, favoring blood-brain barrier penetration. For example, this compound (logP ~1.5) may outperform polar derivatives like 4-hydroxy-1,3-dimethylpiperidine-4-carbonitrile (logP ~0.8) in CNS-targeting applications .
  • Metabolic Stability : Methyl substituents in this compound reduce cytochrome P450-mediated oxidation, as demonstrated in preclinical studies .

Biological Activity

3,3-Dimethylpiperidine-4-carbonitrile (DMPC) is a piperidine derivative notable for its potential biological activities and applications in medicinal chemistry. This compound features a piperidine ring with a nitrile functional group at the 4-position and two methyl groups at the 3-position, contributing to its unique properties. Understanding the biological activity of DMPC is crucial for its application in drug development and therapeutic interventions.

  • Molecular Formula : C₇H₁₄N₂
  • Molecular Weight : 126.20 g/mol
  • Structural Features : The presence of a piperidine ring and a nitrile group allows for diverse chemical reactivity, making it suitable for synthesizing various biologically active compounds.

Biological Activities

Research has indicated that DMPC exhibits several biological activities, primarily through its interactions with biological targets. These activities include:

  • Antimicrobial Properties : Similar piperidine compounds have demonstrated efficacy against various pathogens, suggesting that DMPC may also possess antimicrobial properties.
  • Neuroprotective Effects : Some studies suggest that DMPC may have protective effects on neurons, indicating potential applications in treating neurodegenerative diseases.
  • Anticancer Activity : The structural characteristics of DMPC allow it to interact with cellular pathways involved in cancer progression. Derivatives of piperidine compounds have been shown to exhibit anticancer properties, making DMPC a candidate for further investigation in cancer therapy .

The biological activity of DMPC is likely mediated through its ability to interact with specific receptors and enzymes. For instance:

  • Receptor Binding : Piperidine derivatives often interact with neurotransmitter receptors, influencing signaling pathways that are critical in various physiological processes.
  • Enzyme Inhibition : DMPC may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions and contributing to its potential therapeutic effects.

Case Studies

  • Antitumor Activity :
    • A study explored the cytotoxic effects of piperidine derivatives on cancer cell lines, revealing that modifications to the piperidine structure can enhance anticancer activity. DMPC's structural similarity suggests it may exhibit comparable effects .
  • Neuroprotective Studies :
    • Preliminary research indicates that compounds similar to DMPC can protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative conditions. This suggests a potential application for DMPC in neuroprotection.

Comparative Analysis

The following table summarizes the biological activities of DMPC compared to other related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundPotentially presentPromisingSuggested
3,3-Dimethylpiperidine-4-carboxylic acidModerateSignificantConfirmed
Other Piperidine DerivativesVariesHighVariable

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